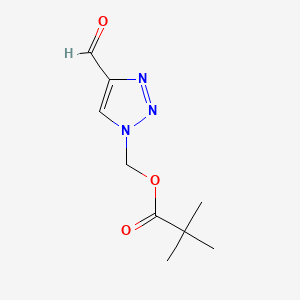
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Triazole-based compounds have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Triazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Biochemical Pathways
Triazole derivatives have been reported to inhibit the endoplasmic reticulum (er) stress and apoptosis pathways . They can also inhibit the NF-kB inflammatory pathway .
Result of Action
Similar triazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Actividad Biológica
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate, with the CAS number 1423037-50-6, is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring known for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.221 g/mol
- Purity : Typically 95% .
Triazole derivatives like this compound exhibit several mechanisms of action that contribute to their biological activity:
Target Interactions :
- Triazoles interact with enzymes and receptors involved in various biochemical pathways.
Mode of Action :
- These compounds have been reported to exhibit neuroprotective and anti-inflammatory properties. They inhibit pathways related to endoplasmic reticulum stress and apoptosis .
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound and similar triazole derivatives through various assays.
Antiproliferative Activity
In vitro studies demonstrated that triazole derivatives can significantly inhibit cell proliferation. For instance, compounds structurally related to this compound showed low toxicity in human peripheral blood mononuclear cells (PBMC) cultures at concentrations up to 100 µg/mL. The viability rates were comparable to control cultures treated with DMSO .
Cytokine Release Inhibition
The influence on cytokine release was assessed using PBMC stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Key findings include:
- Compounds exhibited a reduction in TNF-α production by 44–60%, aligning with levels observed in unstimulated controls.
- Notably, certain derivatives demonstrated a more pronounced inhibition of TNF-α compared to traditional anti-inflammatory drugs like ibuprofen .
Comparative Biological Activity Table
| Compound | Cytokine Inhibition (%) | Antiproliferative Effect | Toxicity Level |
|---|---|---|---|
| Triazole Derivative A | 60% | Moderate | Low |
| Triazole Derivative B | 50% | High | Low |
| This compound | TBD | TBD | Low |
Note: TBD indicates that specific data for this compound is yet to be established or reported.
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole derivatives:
- Neuroprotection : Research indicates that triazole compounds exhibit neuroprotective effects by modulating pathways associated with neuronal survival and inflammation .
- Antimicrobial Activity : Triazole derivatives have been tested against various bacterial strains. While some showed promising results against Gram-positive and Gram-negative bacteria, the specific effectiveness of this compound remains under investigation .
- Anthelmintic Properties : Preliminary studies suggest potential anthelmintic activity; however, comparative analyses with other triazole derivatives indicate variability in effectiveness based on structural modifications .
Propiedades
IUPAC Name |
(4-formyltriazol-1-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(14)15-6-12-4-7(5-13)10-11-12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUKWKKZPTHSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=C(N=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














